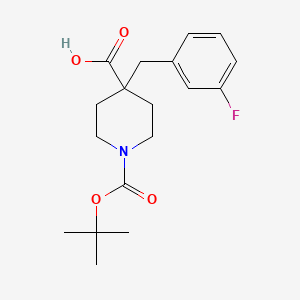
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is a compound that has been synthesized in various studies . It is a white amorphous powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, the synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using proton-nuclear magnetic resonance (1 H-NMR) and infra-red spectroscopy (IR) . The molecular formula is C24H24O5N2S and the molecular weight is 452 gmol -1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical and Chemical Properties Analysis
The compound is a white amorphous powder . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .Aplicaciones Científicas De Investigación
Synthesis and Anti-diabetic Potential
- Application: Synthesized as part of a series of new compounds for anti-diabetic potentials.
- Details: These compounds showed varying degrees of inhibitory activities against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes. The synthesis involved specific pH controls and was confirmed using proton-nuclear magnetic resonance (1H-NMR), infra-red spectroscopy (IR), and CHN analysis (Abbasi et al., 2023).
Antimicrobial and Antifungal Properties
- Application: Investigated for antimicrobial and antifungal activities.
- Details: Various compounds synthesized using 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride demonstrated notable antibacterial and antifungal properties. Some compounds showed promising potential, particularly in terms of low hemolytic activity, making them suitable for therapeutic applications (Abbasi et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound increases the levels of acetylcholine, which can enhance nerve signal transmission. The downstream effects of this action include improved cognitive function, which is why compounds with this mechanism of action are often studied for their potential in treating neurodegenerative diseases like Alzheimer’s .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The molecular and cellular effects of this compound’s action include increased levels of acetylcholine in the nervous system . This can lead to enhanced nerve signal transmission and improved cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its interaction with its target enzymes . Additionally, individual factors such as age, health status, and genetic factors can influence how a person responds to the compound .
Análisis Bioquímico
Biochemical Properties
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride has been found to interact with various enzymes and proteins. It has shown inhibitory activity against cholinesterase and lipoxygenase enzymes . These interactions could potentially influence biochemical reactions within the body, particularly those related to the nervous system and immune response .
Cellular Effects
It has been observed to inhibit bacterial biofilm growth, suggesting it may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effects on cholinesterase and lipoxygenase enzymes suggest that it may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8;/h1-2,5H,3-4,6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAOUXKEBVMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
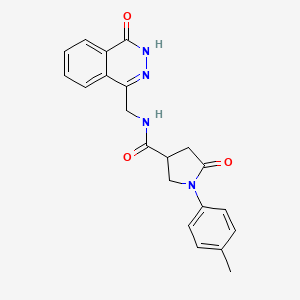
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)
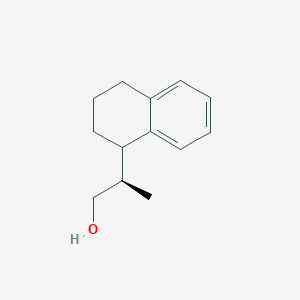
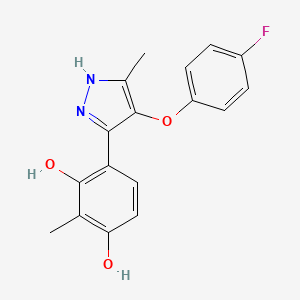
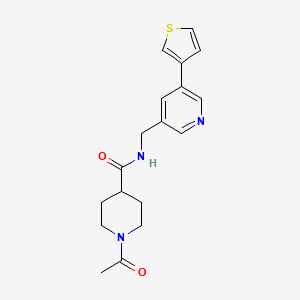
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)
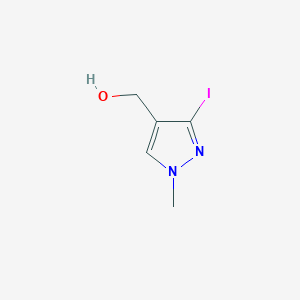

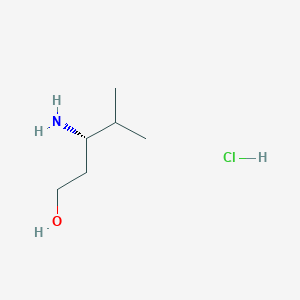

![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)
